Cas no 142505-92-8 (L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-12-(phenylmethyl)-,11-acetate, (7S)- (9CI))

142505-92-8 structure
Produktname:L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-12-(phenylmethyl)-,11-acetate, (7S)- (9CI)
L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-12-(phenylmethyl)-,11-acetate, (7S)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-12-(phenylmethyl)-,11-acetate, (7S)- (9CI)
- L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,1...
- L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene
- (7S)-2,7-Anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-12-(phenylmethyl)-L-erythro-L-glycero-D-altro-7-trideculo-7,4-furanosonic acid 11-acetate
- L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonic acid, 2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-12-(phenylmethyl)-, 11-acetate, (7S)-
- Squalestatin 3
- 142505-92-8
- (1S,3S,4S,5R,6R,7R)-1-((4S,5R)-4-acetoxy-5-methyl-3-methylene-6-phenylhexyl)-4,6,7-trihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
- (1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-4,6,7-trihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
- CHEMBL418767
- Q27294193
- 2,6,7-trihydroxy-5-[3-(2-methyl-1-methylcarbonyloxy-3-phenylpropyl)-3-butenyl]-4,8-dioxabicyclo[3.2.1]octane-1,2,3-tricarboxylic acid
- UNII-Y30NG2NO9Q
- (1S,3S,4S,5R,6R,7R)-1-((4S,5R)-4-Acetoxy-5-methyl-3-methylene-6-phenyl-hexyl)-4,6,7-trihydroxy-2,8-dioxa-bicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
- BDBM50051872
- AKOS040746372
- Squalestatin-H1
- SQUALESTATIN III
- Y30NG2NO9Q
- (1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetoxy-5-methyl-3-methylene-6-phenyl-hexyl]-4,6,7-trihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
- CHEBI:212478
-
- Inchi: InChI=1S/C25H30O13/c1-12(16(36-14(3)26)13(2)11-15-7-5-4-6-8-15)9-10-23-17(27)18(28)25(38-23,22(33)34)24(35,21(31)32)19(37-23)20(29)30/h4-8,13,16-19,27-28,35H,1,9-11H2,2-3H3,(H,29,30)(H,31,32)(H,33,34)/t13-,16-,17-,18-,19-,23+,24-,25+/m1/s1
- InChI-Schlüssel: RUIMBWGGEYKRPS-UBAHACBWSA-N
- Lächelt: CC(O[C@H](C(CC[C@@]12O[C@H](C(=O)O)[C@@](O)(C(=O)O)[C@@](C(=O)O)([C@@H]([C@H]1O)O)O2)=C)[C@@H](CC1C=CC=CC=1)C)=O
Berechnete Eigenschaften
- Genaue Masse: 538.169
- Monoisotopenmasse: 538.169
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 12
- Komplexität: 974
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 217Ų
- XLogP3: 1.4
Experimentelle Eigenschaften
- Farbe/Form: Solid powder
L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-12-(phenylmethyl)-,11-acetate, (7S)- (9CI) Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
L-erythro-L-glycero-D-altro-7-Trideculo-7,4-furanosonicacid,2,7-anhydro-3,4-di-C-carboxy-8,9,10,12,13-pentadeoxy-10-methylene-12-(phenylmethyl)-,11-acetate, (7S)- (9CI) Verwandte Literatur
-
Haoran Zhang,Brett A. Boghigian,John Armando,Blaine A. Pfeifer Nat. Prod. Rep. 2011 28 125
-
Ikuro Abe,John C. Tomesch,Sompong Wattanasin,Glenn D. Prestwich Nat. Prod. Rep. 1994 11 279
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